(4-Ethylbenzyl)(4-methoxybenzyl)amine
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Overview
Description
“(4-Ethylbenzyl)(4-methoxybenzyl)amine” is a tertiary amine used as a building block in organic synthesis1. It is also known by other names such as N-(4-ethylbenzyl)-N-(4-methoxybenzyl)amine and 4-Methoxyphenyl)(4-ethylphenyl)methylamine1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is known that 4-methoxybenzyl (PMB) ester, a related compound, can be readily introduced in high yield under a number of mild reaction conditions2.Molecular Structure Analysis
The molecular formula of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” is C17H21NO3. The InChI code is 1S/C17H21NO.BrH/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16;/h4-11,18H,3,12-13H2,1-2H3;1H3.
Chemical Reactions Analysis
The specific chemical reactions involving “(4-Ethylbenzyl)(4-methoxybenzyl)amine” are not detailed in the search results. However, reactions at the benzylic position are common in related compounds4.Physical And Chemical Properties Analysis
The molecular weight of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” is 336.273. The compound is a hydrobromide salt3.Scientific Research Applications
Synthesis and Characterization in Lanthanide Complexes
The research conducted by Liu, Yang, Rettig, and Orvig (1993) focuses on the synthesis and characterization of an N4O3 amine phenol ligand, derived from the reduction of a Schiff base. This ligand, which is structurally related to (4-Ethylbenzyl)(4-methoxybenzyl)amine, was utilized in creating lanthanide complexes, showcasing its potential in the field of coordination chemistry (Liu et al., 1993).
Development of Magnetic and Luminescent Materials
In another study by Wen et al. (2017), the application of a similar compound, a derivative of an N3O3 amine phenol ligand, was explored in the synthesis of heterometallic trinuclear complexes. These complexes exhibited unique magnetic and luminescent properties, indicating the potential of (4-Ethylbenzyl)(4-methoxybenzyl)amine derivatives in developing materials with novel electromagnetic characteristics (Wen et al., 2017).
Application in Oligoribonucleotide Synthesis
Takaku and Kamaike (1982) investigated the use of the 4-methoxybenzyl group, a structural component of (4-Ethylbenzyl)(4-methoxybenzyl)amine, in oligoribonucleotide synthesis. They found that this group could be effectively used as a protecting group in the synthesis process, which is crucial for the stability and specificity of oligonucleotides (Takaku & Kamaike, 1982).
Exploration in Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, Genç et al. (2013) synthesized and characterized a compound structurally similar to (4-Ethylbenzyl)(4-methoxybenzyl)amine. This research demonstrated the compound's potential in the development of new therapeutic agents, particularly as an antihistaminic agent with promising bronchorelaxant effects (Genç et al., 2013).
Advanced Material Science Applications
The research by Wong et al. (2007) highlights the use of a novel etchant, N-(4-methoxybenzyl)-(pyren-1-yl)amine, in the direct fabrication of free-standing 3D structures within an arsenic−sulfide all-inorganic photoresist. This study shows the potential of compounds related to (4-Ethylbenzyl)(4-methoxybenzyl)amine in advanced material science, particularly in the creation of intricate 3D structures (Wong et al., 2007).
Safety And Hazards
The safety data sheet (SDS) for “(4-Ethylbenzyl)(4-methoxybenzyl)amine” can be found at the provided link5. It is important to handle this compound with care, avoid dust formation, and use personal protective equipment67.
Future Directions
The future directions for the use of “(4-Ethylbenzyl)(4-methoxybenzyl)amine” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOHMHDHUUKDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357970 |
Source
|
Record name | STK232545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylbenzyl)(4-methoxybenzyl)amine | |
CAS RN |
423735-26-6 |
Source
|
Record name | STK232545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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